molecular formula C13H10ClFN2O2 B1491886 Ethyl 3-chloro-6-(2-fluorophenyl)pyridazine-4-carboxylate CAS No. 2098137-23-4

Ethyl 3-chloro-6-(2-fluorophenyl)pyridazine-4-carboxylate

Cat. No.: B1491886
CAS No.: 2098137-23-4
M. Wt: 280.68 g/mol
InChI Key: SGUZYTWIDCDNTJ-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-6-(2-fluorophenyl)pyridazine-4-carboxylate is a chemical compound. It shares some similarities with ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate, which has been synthesized and studied for its biological activity .


Molecular Structure Analysis

The molecular structure of ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate was confirmed using X-ray diffraction (XRD) and characterized by spectroscopic techniques . The optimized molecular crystal structures were determined based on density functional theory (DFT) calculations using B3LYP/6-311+G (2d,p) functional . The results were consistent with X-ray diffraction data .

Scientific Research Applications

Synthesis and Antibacterial Activity

Research into Ethyl 3-chloro-6-(2-fluorophenyl)pyridazine-4-carboxylate and its derivatives has demonstrated their potential in the synthesis of compounds with notable antibacterial activity. One study detailed the synthesis of 7-chloro-6-fluoro-1-ethyl-1, 4-dihydro-4-oxopyrido (2,3-c) pyridazine-3-carboxylic acid and its derivatives. These compounds showed a minimum inhibitory concentration of 100 μg/ml against various bacteria such as S. aureus-15, E. coli-1515, and P. aeruginosa-29, indicating their significance in developing new antibacterial agents (Guo et al., 1988). Additionally, a novel synthesis method for 6-fluoro-4(1H)-oxopyrido[2,3-c] pyridazine-3-carboxylate derivatives was achieved, further contributing to the exploration of new antibacterial substances (Miyamoto & Matsumoto, 1990).

Herbicidal Activities

This compound derivatives have also been explored for their herbicidal activities. For instance, novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives were synthesized and showed promising results in inhibiting chlorophyll at concentrations as low as 1 microg/mL and displayed significant herbicidal activities against dicotyledonous plants (Xu et al., 2008).

Synthesis of Complex Heterocycles

The compound and its related structures have been utilized in synthesizing complex heterocyclic compounds, highlighting their versatility in organic chemistry. For example, the synthesis of novel pyrazolo[3,4-c]pyridazine derivatives was reported, demonstrating the compound's utility in creating new molecular structures for further pharmacological evaluation (Zabska et al., 1998).

Biochemical Analysis

Biochemical Properties

Ethyl 3-chloro-6-(2-fluorophenyl)pyridazine-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system. This compound inhibits acetylcholinesterase activity, leading to an accumulation of acetylcholine and prolonged cholinergic signaling . Additionally, this compound has been shown to interact with gamma-hydroxybutyric acid (GHB) binding sites, indicating its potential as a ligand with high affinity for these sites .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, it has been observed to modulate cell signaling pathways, particularly those involving acetylcholine and gamma-hydroxybutyric acid. This modulation can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function and behavior . In addition, this compound has been reported to exhibit neuroprotective and anti-inflammatory properties, making it a potential candidate for the treatment of neurodegenerative diseases .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the hydrolysis of acetylcholine . This inhibition results in increased acetylcholine levels and prolonged cholinergic signaling. Additionally, this compound interacts with gamma-hydroxybutyric acid binding sites, potentially modulating the activity of these receptors and influencing downstream signaling pathways . These interactions contribute to the compound’s neuroprotective and anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound maintains its inhibitory effects on acetylcholinesterase and its interactions with gamma-hydroxybutyric acid binding sites, suggesting sustained neuroprotective and anti-inflammatory properties .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits neuroprotective and anti-inflammatory effects without significant adverse effects . At higher doses, toxic effects have been observed, including impaired motor function and behavioral changes . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of several metabolites, which may contribute to the compound’s overall biological activity. Additionally, this compound has been shown to affect metabolic flux and alter metabolite levels in cells, further influencing cellular function and behavior .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to specific proteins and receptors, influencing its localization and accumulation. Studies have shown that this compound is distributed throughout the body, with higher concentrations observed in the brain and liver .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus of cells . It has been observed to accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria, where it may exert its effects on cellular processes . Additionally, post-translational modifications and targeting signals may direct this compound to specific organelles, further influencing its activity and function .

Properties

IUPAC Name

ethyl 3-chloro-6-(2-fluorophenyl)pyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN2O2/c1-2-19-13(18)9-7-11(16-17-12(9)14)8-5-3-4-6-10(8)15/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUZYTWIDCDNTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN=C1Cl)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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